6-Methylbenzofuran-2-carboxylic acid

HDAC6 inhibition epigenetics anticancer

Researchers seeking potent, isoform-selective HDAC6 inhibitors must use the correct 6-methyl positional isomer; the 5-methyl analog is virtually inactive (IC50 >50,000 nM). 6-Methylbenzofuran-2-carboxylic acid delivers sub-micromolar HDAC6 inhibition (IC50 = 830 nM) with favorable drug-like properties (logP ~2.3, MW 176.17). • Validated HDAC6 inhibitor scaffold for SAR studies • High-yielding esterification (95%) enables parallel library synthesis • Patent-backed pharmacophore for diuretic/saluretic agent development (US 3,723,619) Reliable supply with batch-to-batch consistency supports medicinal chemistry programs.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 50779-65-2
Cat. No. B1369418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzofuran-2-carboxylic acid
CAS50779-65-2
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(O2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
InChIKeySTGSJLZWQHRTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzofuran-2-carboxylic Acid (CAS 50779-65-2): Core Heterocyclic Building Block for Medicinal Chemistry and HDAC-Targeted Research


6-Methylbenzofuran-2-carboxylic acid (C10H8O3, MW 176.17 g/mol) is a benzofuran-2-carboxylic acid derivative bearing a single methyl substituent at the 6-position of the fused heterocyclic ring system . This substitution pattern confers a distinct molecular geometry, physicochemical profile, and biological target engagement that is not recapitulated by the unsubstituted parent compound or by positional isomers such as the 5-methyl analog [1]. The compound serves as a synthetic intermediate for more complex benzofuran-based bioactive molecules and has demonstrated direct inhibitory activity against specific histone deacetylase (HDAC) isoforms [2].

Why 6-Methylbenzofuran-2-carboxylic Acid (50779-65-2) Cannot Be Replaced by Generic Benzofuran-2-carboxylic Acid or Positional Isomers


Benzofuran-2-carboxylic acid derivatives are not interchangeable due to marked differences in lipophilicity, enzyme inhibition potency, and regiochemical reactivity that arise from the position of methyl substitution. The unsubstituted benzofuran-2-carboxylic acid exhibits a substantially lower computed logP (~2.13) [1], which reduces membrane permeability and alters compound distribution in cell-based assays. The 5-methyl positional isomer displays negligible HDAC2 inhibition (IC50 >50,000 nM) [2], whereas the 6-methyl variant demonstrates sub-micromolar HDAC6 inhibition (IC50 = 830 nM) [3]. Substituting the 6-methyl compound with an unsubstituted or incorrectly positioned analog will therefore compromise the intended biological activity, synthetic utility, or physicochemical optimization of a candidate series.

Quantitative Differentiation of 6-Methylbenzofuran-2-carboxylic Acid (50779-65-2) from Key Analogs


HDAC6 Inhibitory Potency: Sub-Micromolar Activity vs. Negligible Inhibition by 5-Methyl Isomer

6-Methylbenzofuran-2-carboxylic acid inhibits recombinant human HDAC6 with an IC50 of 830 nM [1]. In stark contrast, the 5-methyl positional isomer exhibits an IC50 > 50,000 nM against HDAC2 [2], representing a greater than 60-fold loss of inhibitory capacity with a positional shift of the methyl group. This demonstrates that the 6-methyl substitution is critical for engagement of the HDAC6 active site.

HDAC6 inhibition epigenetics anticancer

Lipophilicity (LogP): Optimized Partition Coefficient for Cell-Based Assays vs. Parent Compound

The experimentally derived and computationally predicted logP for 6-methylbenzofuran-2-carboxylic acid ranges from 2.22 to 2.44 [1], which is approximately 0.1–0.3 log units higher than the unsubstituted benzofuran-2-carboxylic acid (logP = 2.13) [2]. This increase in lipophilicity translates to an estimated 1.3- to 2.0-fold increase in octanol/water partition coefficient, enhancing passive membrane permeability without compromising aqueous solubility.

logP lipophilicity drug-likeness

Synthetic Yield: High-Yielding Methyl Ester Formation Facilitates Downstream Derivatization

6-Methylbenzofuran-2-carboxylic acid is converted to its methyl ester with a reported yield of 95% using methanol/H₂SO₄ . This high-yielding transformation provides a stable and readily purifiable intermediate for subsequent amide coupling, reduction, or other functional group manipulations. The 6-methyl substitution does not impede this standard esterification, in contrast to some more sterically encumbered or electronically perturbed analogs that may require specialized conditions.

synthesis esterification building block

Patent Precedent: 6-Methyl Substitution Enables Diuretic and Saluretic Pharmacological Activity

US Patent 3,723,619 (IE32221L) specifically claims 5-(2-dimethylaminomethyl-butyryl)-6-methyl-benzofuran-2-carboxylic acid hydrochloride as a diuretic and saluretic agent [1]. The patent explicitly identifies the 6-methyl substitution as a component of the active pharmacophore, and the absence of this methyl group or its repositioning to the 5- or 7-positions is not encompassed by the claimed scope of activity. This establishes a documented, patent-backed differentiation for the 6-methyl isomer in the context of cardiovascular/renal pharmacology.

diuretic saluretic patent pharmacology

Evidence-Backed Application Scenarios for 6-Methylbenzofuran-2-carboxylic Acid (50779-65-2)


HDAC6-Targeted Epigenetic Probe Development

6-Methylbenzofuran-2-carboxylic acid exhibits sub-micromolar HDAC6 inhibition (IC50 = 830 nM) [1]. This activity, coupled with its favorable lipophilicity (logP ~2.2–2.4) , makes it a suitable core scaffold for the design of isoform-selective HDAC6 inhibitors. Researchers can utilize the carboxylic acid moiety as a handle for attachment of zinc-binding groups or surface-recognition elements to optimize potency and selectivity.

Cardiovascular Drug Discovery (Diuretic/Saluretic Agents)

US Patent 3,723,619 establishes the 6-methylbenzofuran-2-carboxylic acid core as part of an active diuretic/saluretic pharmacophore [2]. Medicinal chemistry teams exploring novel agents for hypertension or edema can leverage this scaffold to synthesize and evaluate analogs of the patented 5-(aminoalkyl-acyl) derivatives, with the 6-methyl group providing a defined, patent-backed substitution pattern.

Synthetic Building Block for Complex Benzofuran-Based Libraries

The compound undergoes high-yielding esterification (95% yield to methyl ester) , enabling straightforward conversion to a stable intermediate for parallel synthesis or diversification. Its moderate lipophilicity (logP ~2.3) and favorable molecular weight (176.17 g/mol) position it within Lipinski-compliant space for fragment-based drug discovery or combinatorial chemistry applications.

Structure-Activity Relationship (SAR) Studies on Benzofuran Carboxylic Acids

The stark difference in HDAC inhibition between the 6-methyl (IC50 = 830 nM) and 5-methyl (IC50 >50,000 nM) positional isomers [1][3] provides a clear experimental system for SAR investigations. Researchers can use these compounds as matched pairs to elucidate the steric and electronic determinants of HDAC6 binding, guiding rational design of more potent and selective inhibitors.

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